4-(4-クロロフェノキシメチル)ピペリジン

説明

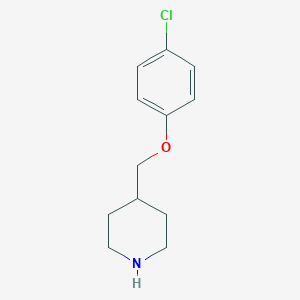

4-(4-Chloro-phenoxymethyl)-piperidine is an organic compound that belongs to the class of piperidines It is characterized by the presence of a piperidine ring substituted with a 4-chloro-phenoxymethyl group

科学的研究の応用

Medicinal Chemistry

- Antidepressant Activity : Research indicates that derivatives of piperidine compounds exhibit significant antidepressant effects. Studies have shown that 4-(4-Chloro-phenoxymethyl)-piperidine can influence neurotransmitter systems, particularly serotonin and norepinephrine, which are crucial for mood regulation.

- Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against various strains of bacteria and fungi. Its ability to disrupt microbial cell membranes makes it a candidate for developing new antibacterial agents.

- Neuroprotective Effects : Preliminary studies suggest that this compound may offer neuroprotective benefits in models of neurodegenerative diseases. Its mechanism may involve the modulation of oxidative stress pathways, providing a protective effect on neuronal cells.

Chemical Synthesis

- Intermediate in Organic Synthesis : 4-(4-Chloro-phenoxymethyl)-piperidine serves as an important intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical industry where it is used to create various drug candidates.

- Ligand in Coordination Chemistry : This compound can act as a ligand in coordination complexes, facilitating the study of metal interactions and catalysis in organic reactions.

Case Study 1: Antidepressant Development

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several analogs of 4-(4-Chloro-phenoxymethyl)-piperidine and evaluated their effects on serotonin reuptake inhibition. The findings indicated that certain modifications to the piperidine structure enhanced its potency as an antidepressant, suggesting a pathway for developing new therapeutic agents for depression.

Case Study 2: Antimicrobial Efficacy

A research team investigated the antimicrobial properties of 4-(4-Chloro-phenoxymethyl)-piperidine against Staphylococcus aureus and Escherichia coli. The results demonstrated significant inhibitory effects at low concentrations, highlighting its potential as a lead compound for antibiotic development.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chloro-phenoxymethyl)-piperidine typically involves the reaction of 4-chloro-phenol with piperidine in the presence of a suitable base. The reaction can be carried out under reflux conditions to facilitate the formation of the desired product. The general reaction scheme is as follows:

Step 1: 4-Chloro-phenol is reacted with a suitable base (e.g., sodium hydroxide) to form the phenoxide ion.

Step 2: The phenoxide ion is then reacted with piperidine under reflux conditions to form 4-(4-Chloro-phenoxymethyl)-piperidine.

Industrial Production Methods

In an industrial setting, the production of 4-(4-Chloro-phenoxymethyl)-piperidine can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

化学反応の分析

Types of Reactions

4-(4-Chloro-phenoxymethyl)-piperidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The chloro group can be substituted with other functional groups, such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted phenoxymethyl-piperidine derivatives.

作用機序

The mechanism of action of 4-(4-Chloro-phenoxymethyl)-piperidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

類似化合物との比較

Similar Compounds

- 4-(4-Chloro-phenoxymethyl)-benzoic acid

- 4-Chloro-2-methylphenoxyacetic acid

- 2,4-Dichlorophenoxyacetic acid

Uniqueness

4-(4-Chloro-phenoxymethyl)-piperidine is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research and industrial applications.

生物活性

4-(4-Chloro-phenoxymethyl)-piperidine is a synthetic organic compound with notable biological activities, particularly in the fields of pharmacology and microbiology. This article explores its biological activity, synthesis, and potential applications, supported by relevant research findings and data.

Chemical Structure and Properties

4-(4-Chloro-phenoxymethyl)-piperidine has the molecular formula CHClN and a molecular weight of approximately 227.73 g/mol. The compound features a piperidine ring substituted with a 4-chloro-phenoxymethyl group, which enhances its reactivity and biological properties.

Biological Activity Overview

The compound has been investigated for various biological activities:

- Antimicrobial Properties : Research indicates that 4-(4-Chloro-phenoxymethyl)-piperidine exhibits significant antimicrobial activity. It has been evaluated alongside derivatives for their effectiveness against various microbial strains.

- Pharmacological Potential : The compound is being explored as a pharmacological agent, particularly in the synthesis of new drugs targeting infections and possibly other diseases.

Antimicrobial Activity

A study synthesized eight new thioureides derived from 2-(4-chlorophenoxymethyl)-benzoic acid, evaluating their in vitro antimicrobial activity. The results indicated a range of minimal inhibitory concentration (MIC) values between 32 and 1024 µg/mL, demonstrating varying degrees of effectiveness against tested microorganisms.

The mechanism of action for 4-(4-Chloro-phenoxymethyl)-piperidine involves its interaction with specific biological targets. It is believed to modulate enzyme activity or receptor binding, leading to its observed biological effects. Further studies are needed to elucidate the precise pathways involved.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-(Phenoxymethyl)-piperidine | Lacks chlorine substituent | Antidepressant properties |

| 4-(Bromophenoxymethyl)-piperidine | Bromine instead of chlorine | Antimicrobial activity |

| 1-(2-Chlorophenyl)-piperidine | Different substitution pattern on piperidine | CNS activity |

| 1-(Phenyl)-piperidine | Simplified structure without halogen | Analgesic effects |

This table highlights how structural variations influence the biological properties of compounds related to 4-(4-Chloro-phenoxymethyl)-piperidine. The presence of chlorine significantly enhances its reactivity and potential therapeutic applications compared to its analogs.

Pharmaceutical Development

In pharmaceutical chemistry, 4-(4-Chloro-phenoxymethyl)-piperidine serves as an intermediate in synthesizing various drug candidates. Its derivatives have shown promise in developing treatments for infections due to their antimicrobial properties. For instance, quinoline derivatives synthesized from this compound have been identified for potential use in treating bacterial infections.

Microbial Resistance Studies

Research into microbial resistance has also included studies on this compound's efficacy against resistant strains. The findings suggest that modifications to the piperidine structure can enhance its antimicrobial potency, making it a candidate for further development in combating resistant pathogens .

特性

IUPAC Name |

4-[(4-chlorophenoxy)methyl]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNO/c13-11-1-3-12(4-2-11)15-9-10-5-7-14-8-6-10/h1-4,10,14H,5-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWLNQJLKIFFYNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1COC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40424665 | |

| Record name | 4-(4-Chloro-phenoxymethyl)-piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40424665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63608-33-3 | |

| Record name | 4-(4-Chloro-phenoxymethyl)-piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40424665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。